molecular formula C15H16N2OS B2356725 4-[3-(Dimethylamino)phenoxy]benzene-1-carbothioamide CAS No. 1305784-43-3

4-[3-(Dimethylamino)phenoxy]benzene-1-carbothioamide

Cat. No. B2356725
CAS RN: 1305784-43-3
M. Wt: 272.37
InChI Key: JPXIKQNBFBIABD-UHFFFAOYSA-N
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Description

“4-[3-(Dimethylamino)phenoxy]benzene-1-carbothioamide” is a chemical compound with the CAS Number: 1305784-43-3 . It has a molecular weight of 272.37 . The compound is typically available in powder form .


Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C15H16N2OS/c1-17(2)12-4-3-5-14(10-12)18-13-8-6-11(7-9-13)15(16)19/h3-10H,1-2H3,(H2,16,19) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a powder . It has a molecular weight of 272.37 . The storage temperature is room temperature .

Scientific Research Applications

Anticancer and Antioxidant Effects

  • A study highlighted the potential of benzene sulfonamide derivatives, including compounds similar to 4-[3-(Dimethylamino)phenoxy]benzene-1-carbothioamide, as anticancer agents. Specifically, certain derivatives showed potent effects against MCF-7 breast carcinoma cell lines, although they exhibited low antioxidant activities. This research utilized molecular docking studies to investigate the compounds' anti-breast cancer activity (H. Mohamed et al., 2022).

Molecular Structure Analysis

  • The molecular structure of related compounds has been studied extensively. For instance, the asymmetrical unit of a similar compound, C8H9NOS, displayed interesting molecular orientations and formed dimers through intermolecular hydrogen bonds, contributing to further understanding of such chemical structures (Saqib Ali et al., 2010).

Corrosion Inhibition

  • In another research, a heterocyclic compound structurally related to this compound demonstrated significant inhibitory action in protecting mild steel in an acid medium. This highlights its potential application in corrosion inhibition (F. Boudjellal et al., 2020).

Intramolecular Charge Transfer

  • Studies on compounds with structural similarities have shown that they can exhibit strong intramolecular charge–transfer interactions. This property is particularly important in the development of new materials with specific electronic or optical characteristics (T. Itoh et al., 1995).

Radical Formation and Pharmacological Properties

  • Research on 4-dimethylaminophenol, a related compound, revealed insights into its catalytic process in the treatment of cyanide poisoning, specifically its ability to form ferrihaemoglobin. This demonstrates the pharmacological significance of such compounds (P. Eyer & E. Lengfelder, 1984).

Protonation and Hydrogen Bonding

  • The protonation behavior and hydrogen bonding characteristics of similar compounds have been studied, providing valuable information for chemical synthesis and understanding of molecular interactions (H. Staab et al., 1986).

Safety and Hazards

The compound has some safety warnings associated with it. The GHS07 pictogram indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

4-[3-(dimethylamino)phenoxy]benzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c1-17(2)12-4-3-5-14(10-12)18-13-8-6-11(7-9-13)15(16)19/h3-10H,1-2H3,(H2,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXIKQNBFBIABD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC=C1)OC2=CC=C(C=C2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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